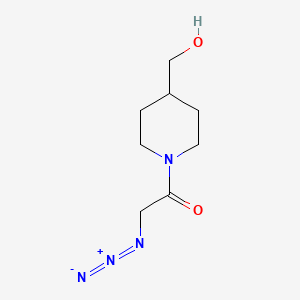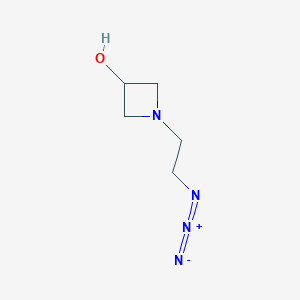
2-Chloro-3-(3-(ethoxymethyl)pyrrolidin-1-yl)pyrazine
Descripción general
Descripción
“2-Chloro-3-(3-(ethoxymethyl)pyrrolidin-1-yl)pyrazine” is a chemical compound with the molecular formula C11H16ClN3O and a molecular weight of 241.72 g/mol. It is related to pyrrolidine and pyrazine, both of which are nitrogen-containing heterocycles widely used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “2-Chloro-3-(3-(ethoxymethyl)pyrrolidin-1-yl)pyrazine” includes a five-membered pyrrolidine ring and a pyrazine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Synthesis of 3-Pyrazinyl-Imidazo[1,2-a]Pyridines A study by Collins Michael Raymond et al. (2010) developed a method for synthesizing 3-pyrazinyl-imidazo[1,2-a]pyridines, starting with 2-chloro-6-[(Z)-2-ethoxyethenyl]pyrazine, a close relative of the compound (Collins Michael Raymond et al., 2010).
Reactions with Ethyl 4-[(E)-1-Chloro-3-Oxoprop-1-En-1-Yl]-3,5-Dimethyl-1H-Pyrrole-2-Carboxylate E. I. Mikhed’kina and colleagues (2009) explored reactions of a related compound, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, with hydrazines, leading to pyrazole formation (E. I. Mikhed’kina et al., 2009).
Synthesis of Condensed Pyrrolo[b]Pyrazines Volovenko and Dubinina (1999) described the synthesis of condensed pyrrolo[b]pyrazines, involving a compound similar to 2-Chloro-3-(3-(ethoxymethyl)pyrrolidin-1-yl)pyrazine (Y. Volovenko, G. Dubinina, 1999).
Synthesis of Ethyl 2-(3-Chloro-2-Yl)-5-Hydroxy-Pyrazole-3-Carboxylate Yeming Ju (2014) detailed the synthesis of Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an intermediate for pesticides, from a related chloropyrazine compound (Yeming Ju, 2014).
Biological Activity and Applications
Utilization in the Synthesis of Heterocycles with Biological Activity Černuchová et al. (2005) discussed the use of 2-ethoxymethylene-3-oxobutanenitrile, similar to the compound , in synthesizing heterocycles with antibacterial and antifungal properties (Petra Černuchová et al., 2005).
Synthesis of Antibacterial Compounds M. E. Azab and colleagues (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, which have significant antibacterial activities, starting with compounds structurally related to 2-Chloro-3-(3-(ethoxymethyl)pyrrolidin-1-yl)pyrazine (M. E. Azab et al., 2013).
Direcciones Futuras
The future directions for “2-Chloro-3-(3-(ethoxymethyl)pyrrolidin-1-yl)pyrazine” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. The design of new pyrrolidine compounds with different biological profiles could be guided by understanding the structure-activity relationship (SAR) and the influence of steric factors on biological activity .
Propiedades
IUPAC Name |
2-chloro-3-[3-(ethoxymethyl)pyrrolidin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-2-16-8-9-3-6-15(7-9)11-10(12)13-4-5-14-11/h4-5,9H,2-3,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMVDURZQIVYJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)pyridin-3-amine](/img/structure/B1476715.png)
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)aniline](/img/structure/B1476716.png)





![6-(6-Chloropyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476727.png)
![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1476728.png)


![2-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-one](/img/structure/B1476736.png)

